molecular formula C10H9FN2O B13592273 3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine

Cat. No.: B13592273
M. Wt: 192.19 g/mol
InChI Key: RSZMNBFYXUFWGQ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 3-(4-Chlorophenyl)isoxazol-5-amine
  • 3-(4-Methylphenyl)isoxazol-5-amine

Uniqueness

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine is unique due to the presence of both a fluorine and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

RSZMNBFYXUFWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NOC(=C2)N

Origin of Product

United States

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